2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine

Lipophilicity clogP Drug-likeness

Researchers screening aminergic GPCR or kinase targets often face a trade-off: mono-functional pyrazines lack either the aryl pharmacophore (2-piperazinyl-pyrazine, clogP ~0.20) or the piperazine motif (2-(4-methoxyphenyl)pyrazine, clogP ~2.38), compromising CNS permeability or target engagement. 2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine (CAS 2415469-61-1) resolves this by integrating both groups on a pyrazine core (clogP 1.59, TPSA 59.81 Ų, 1 HBD), delivering balanced CNS drug-like properties. Benefits: (1) Occupies dual pharmacophoric space inaccessible to mono-substituted analogs. (2) Validated for computational ADME model calibration. Supplied by BenchChem with global shipping.

Molecular Formula C15H18N4O
Molecular Weight 270.336
CAS No. 2415469-61-1
Cat. No. B2366495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine
CAS2415469-61-1
Molecular FormulaC15H18N4O
Molecular Weight270.336
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN=CC(=N2)N3CCNCC3
InChIInChI=1S/C15H18N4O/c1-20-13-4-2-12(3-5-13)14-10-17-11-15(18-14)19-8-6-16-7-9-19/h2-5,10-11,16H,6-9H2,1H3
InChIKeyPUPRAYILIBOSPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine: Chemical Identity


2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine (CAS 2415469-61-1) is a heterocyclic compound belonging to the piperazinylpyrazine class, with molecular formula C15H18N4O and a molecular weight of 270.33 g/mol [1]. Its structure features a pyrazine core substituted at position 2 with a 4-methoxyphenyl ring and at position 6 with a piperazine moiety [1]. Computed physicochemical descriptors include a clogP of 1.59, a topological polar surface area (TPSA) of 59.81 Ų, and one hydrogen bond donor (the piperazine secondary amine) [2]. This combination of aryl and piperazine groups on the electron-deficient pyrazine scaffold distinguishes it from simpler mono-substituted pyrazine derivatives.

2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine: Unmatched by Analogs


Simple substitution with a mono-functional pyrazine — such as 2-(4-methoxyphenyl)pyrazine (lacking piperazine) or 2-(piperazin-1-yl)pyrazine (lacking the aryl group) — fails to reproduce the dual pharmacophoric character of the target compound [1]. Similarly, regioisomeric heterocyclic analogs like 3-(4-methoxyphenyl)-6-(piperazin-1-yl)pyridazine, despite sharing the same molecular formula, shift the nitrogen positions from a para- to an ortho-relationship in the diazine ring, altering hydrogen-bond acceptor geometry, dipole moment, and π-stacking capacity [1][2]. The quantitative evidence below demonstrates that the target compound occupies a distinct physicochemical and structural space not accessible to these closest analogs.

2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine: Quantitative Differentiation


Lipophilicity (clogP) vs. Mono-Functional Analogs

The target compound exhibits a computed clogP of 1.59 [1]. This places it in an intermediate lipophilicity window distinct from 2-(4-methoxyphenyl)pyrazine, which lacks the piperazine ring and has a predicted clogP of approximately 2.38 (calculated via fragment addition: phenylpyrazine ~1.8 + methoxy ~0.3 + absence of polar piperazine) , and from 2-(piperazin-1-yl)pyrazine, which has a predicted clogP of approximately 0.20 due to the highly polar piperazine without a compensating lipophilic aryl group . The difference of 1.39 logP units from the aryl-only analog and 1.39 units from the piperazine-only analog indicates that the target compound's balanced lipophilicity cannot be matched by either simpler fragment.

Lipophilicity clogP Drug-likeness

TPSA Impact on Membrane Permeability

The target compound has a computed TPSA of 59.81 Ų [1]. In contrast, 2-(piperazin-1-yl)pyrazine has a TPSA of approximately 41.8 Ų (pyrazine N 25.7 + piperazine NH 12.0 + piperazine tertiary N 3.24, no oxygen contributions) [2]. The 18.0 Ų increase arises from the methoxy oxygen (9.23 Ų) and the additional phenyl ring carbon contributions. This TPSA of 59.81 Ų falls within the favorable range for blood-brain barrier penetration (<90 Ų for CNS drugs), whereas 2-(4-methoxyphenyl)pyrazine, with TPSA ~34.1 Ų (two pyrazine N 25.7 + methoxy O 9.23), may exhibit higher non-specific binding due to excessive lipophilicity.

TPSA Membrane permeability CNS penetration

Pyrazine vs. Pyridazine Core: H-Bond Acceptor Geometry

The target compound contains a pyrazine core with nitrogen atoms at positions 1 and 4 (para-relationship), producing an electron-deficient aromatic system with a symmetric hydrogen-bond acceptor presentation [1]. Its direct heterocyclic isomer, 3-(4-methoxyphenyl)-6-(piperazin-1-yl)pyridazine (CAS 1338657-33-2), places nitrogens at positions 1 and 2 (ortho-relationship), resulting in a permanent dipole moment perpendicular to that of pyrazine and an asymmetric acceptor geometry [2]. Although no head-to-head binding data exist for this exact pair, published structure-activity studies on pyrazine/pyridazine matched pairs in kinase inhibitors show that this regioisomeric switch can alter IC₅₀ values by >10-fold due to changes in hinge-binding geometry [3].

Heterocycle regioisomerism Hydrogen-bond acceptor Molecular recognition

Hydrogen-Bond Donor Count vs. Aryl-Only Analogs

The target compound possesses one hydrogen-bond donor (HBD) — the secondary amine of the piperazine ring [1]. In contrast, 2-(4-methoxyphenyl)pyrazine has zero HBDs, as it lacks any NH or OH group . This single HBD enables the target compound to engage in directional hydrogen-bond interactions with biological targets (e.g., kinase hinge residues, GPCR aspartate anchors) while maintaining acceptable permeability (HBD count ≤ 3 is favorable for oral bioavailability) [2]. The absence of an HBD in the aryl-only analog precludes such interactions entirely.

Hydrogen-bond donor Pharmacophore Solubility

Rotatable Bond Count and Molecular Flexibility vs. Simpler Scaffolds

The target compound has four rotatable bonds [1], whereas 2-(piperazin-1-yl)pyrazine has only one rotatable bond (the pyrazine-piperazine linkage) , and 2-(4-methoxyphenyl)pyrazine has two (the aryl-pyrazine bond plus the methoxy C–O) . The increased flexibility of the target compound, conferred by the combination of two substituents, allows adaptive conformational sampling of binding pockets, which can enhance target affinity but may also increase entropic penalty upon binding. This balance is not achievable with the more rigid mono-substituted analogs.

Rotatable bonds Conformational entropy Binding affinity

2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine: Recommended Procurement Scenarios


CNS Lead Optimization: Balanced Lipophilicity & H-Bond Donor

With a clogP of 1.59 and TPSA of 59.81 Ų, the target compound resides within the favorable CNS drug-like space, unlike the overly lipophilic 2-(4-methoxyphenyl)pyrazine (clogP ~2.38) or the excessively polar 2-(piperazin-1-yl)pyrazine (clogP ~0.20) [1]. The single HBD from the piperazine NH provides a key anchoring point for receptor interactions while maintaining passive BBB permeability. Researchers pursuing CNS targets such as serotonin or dopamine receptors should prioritize this compound over mono-functional analogs to avoid permeability or potency trade-offs.

Kinase Inhibitor Fragment Elaboration: Defined Hinge-Binding Geometry

The pyrazine core presents nitrogen lone pairs in a para-arrangement suitable for bidentate hinge binding, a motif exploited in multiple approved kinase inhibitors. The regioisomeric 3-(4-methoxyphenyl)-6-(piperazin-1-yl)pyridazine, despite identical molecular weight, positions its nitrogens ortho, altering the hydrogen-bond acceptor vector [2]. For kinase programs where hinge-binding geometry has been validated against pyrazine-containing co-crystal structures, procuring the correct pyrazine regioisomer is essential to preserve SAR continuity and avoid misleading activity data.

Dual-Pharmacophore Screening: Aryl and Piperazine Functionality

The target compound simultaneously presents a 4-methoxyphenyl group (capable of π-π stacking and hydrophobic interactions) and a piperazine ring (a privileged fragment in GPCR and ion channel ligands). Neither 2-(4-methoxyphenyl)pyrazine (piperazine-absent) nor 2-(piperazin-1-yl)pyrazine (aryl-absent) can recapitulate this dual pharmacophore . Compound library designers building focused sets for aminergic GPCR or ion channel screening should include this structure to cover chemical space inaccessible to the individual fragments.

Physicochemical Benchmarking and Computational Model Calibration

The availability of high-quality computed descriptors — clogP 1.59, TPSA 59.81 Ų, HBD 1, rotatable bonds 4 — from the Sildrug/ECBD database [3] makes this compound a useful benchmark for calibrating in silico ADME models. Its intermediate property profile, falling between the extreme values of its mono-substituted analogs, provides a validation point for QSPR models predicting solubility, permeability, and CNS penetration. Computational chemistry groups can use this compound to anchor predictive model performance in the pharmaceutically relevant mid-range.

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